molecular formula C11H12N2O5 B8668126 4-(Acetylamino)-3-[(hydroxyacetyl)amino]benzoic acid

4-(Acetylamino)-3-[(hydroxyacetyl)amino]benzoic acid

Cat. No.: B8668126
M. Wt: 252.22 g/mol
InChI Key: CRHJDPGLFDNPOA-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents and conditions used in these reactions depend on the specific transformation desired.
    • Major products formed from these reactions contribute to the diversity of diterpenoid alkaloids.
  • Scientific Research Applications

      Chemistry: Understanding the synthesis and reactivity of diterpenoid alkaloids.

      Biology: Investigating their effects on cellular processes and potential therapeutic applications.

      Medicine: Exploring their pharmacological properties, such as anti-inflammatory and anticancer effects.

      Industry: Utilizing these compounds as lead structures for drug development.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an active area of research.
    • It likely interacts with specific molecular targets or pathways, modulating cellular processes.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, it’s essential to highlight the uniqueness of each diterpenoid alkaloid.
    • Researchers often compare their structures, biological activities, and synthetic accessibility.

    Properties

    Molecular Formula

    C11H12N2O5

    Molecular Weight

    252.22 g/mol

    IUPAC Name

    4-acetamido-3-[(2-hydroxyacetyl)amino]benzoic acid

    InChI

    InChI=1S/C11H12N2O5/c1-6(15)12-8-3-2-7(11(17)18)4-9(8)13-10(16)5-14/h2-4,14H,5H2,1H3,(H,12,15)(H,13,16)(H,17,18)

    InChI Key

    CRHJDPGLFDNPOA-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)CO

    Origin of Product

    United States

    Synthesis routes and methods

    Procedure details

    Compound 17 (0.200 g, 0.652 mmol) was dissolved in 0.1N NaOH (7.93 mL) and stirred at room temperature for 2 hours. The alkaline aqueous layer was acidified to pH 2 with cone HCl, extracted with ethyl acetate (2×15 mL), and the extracts were dried (Na2SO4) and concentrated on a rotary evaporator to give only 8 mg of 109. The aqueous layer was concentrated on a rotary evaporator to 25% of the original volume, cooled, and the solid which separated was filtered. This was dried under vacuum to give 109 (60 mg, 58% yield) as a white solid: mp 214°-215° C.
    Name
    Compound 17
    Quantity
    0.2 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    7.93 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name

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